

Application Note: Development of Molecularly Imprinted Polymers for Acid Green 16

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Compound of Interest

Compound Name: Acid green 16

CAS No.: 3369-56-0

Cat. No.: B1202608

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Executive Summary

Acid Green 16 (AG16) is a triphenylmethane dye widely used in the textile and nylon industries. Its persistence in wastewater poses significant environmental risks due to its complex aromatic structure and resistance to biodegradation.[1] Molecularly Imprinted Polymers (MIPs) offer a robust solution for the selective extraction and sensing of AG16.[2][3]

This guide provides a validated protocol for synthesizing AG16-MIPs using 1-vinylimidazole (1-VI) as the functional monomer.[1] The choice of 1-VI is critical: its basic imidazole ring forms strong electrostatic and hydrogen-bonding interactions with the sulfonic acid groups of AG16, creating high-affinity recognition sites.[1]

Chemical Basis & Mechanism

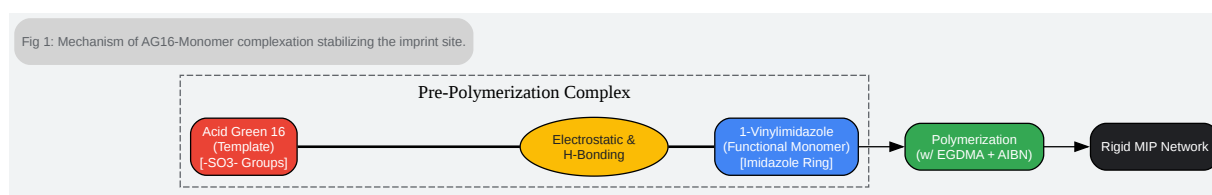
The success of this MIP relies on the pre-polymerization complex formed between the template (AG16) and the functional monomer.

- Template: **Acid Green 16** (Anionic, contains two sulfonate groups)

).[1]

- Functional Monomer: 1-Vinylimidazole (Basic, contains an imidazole ring).[1]
- Interaction: The imidazole nitrogen acts as a proton acceptor/H-bond donor, interacting with the anionic sulfonate groups of AG16.
- Cross-linker: Ethylene glycol dimethacrylate (EGDMA) locks the geometry of the complex.

Visualization: Interaction Mechanism



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Experimental Protocol

Materials Required[1][3][4][5][6][7]

- Template: **Acid Green 16** (AG16) (High purity, >90%)
- Monomer: 1-Vinylimidazole (1-VI)[1][2][3][4]
- Cross-linker: Ethylene glycol dimethacrylate (EGDMA)[1]
- Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)[1]
- Solvent: Methanol (HPLC grade)[1]
- Wash Solvent: Methanol:Acetic Acid (9:1 v/v)[1]

Synthesis Workflow (Bulk Polymerization)

This protocol follows a non-covalent imprinting approach, optimized for bulk synthesis.[\[1\]](#)

Step 1: Pre-Complexation

- Dissolve 0.25 mmol of **Acid Green 16** in 5.0 mL of Methanol in a glass polymerization tube.
- Add 1.0 mmol of 1-Vinylimidazole.
 - Note: The 1:4 (Template:Monomer) ratio is crucial to ensure all functional groups on the dye are adequately complexed.
- Sonicate for 10 minutes.
- Incubate the mixture at room temperature for 2 hours to allow the pre-polymerization complex to reach equilibrium.

Step 2: Polymerization[\[1\]](#)

- Add 5.0 mmol of EGDMA (Cross-linker) to the mixture.
- Add 30 mg of AIBN (Initiator).[\[1\]](#)
- Purge the solution with Nitrogen gas () for 10–15 minutes to remove dissolved oxygen (oxygen inhibits free radical polymerization).
[\[1\]](#)
- Seal the tube immediately.[\[1\]](#)
- Place in a thermostatic water bath at 60°C for 24 hours.

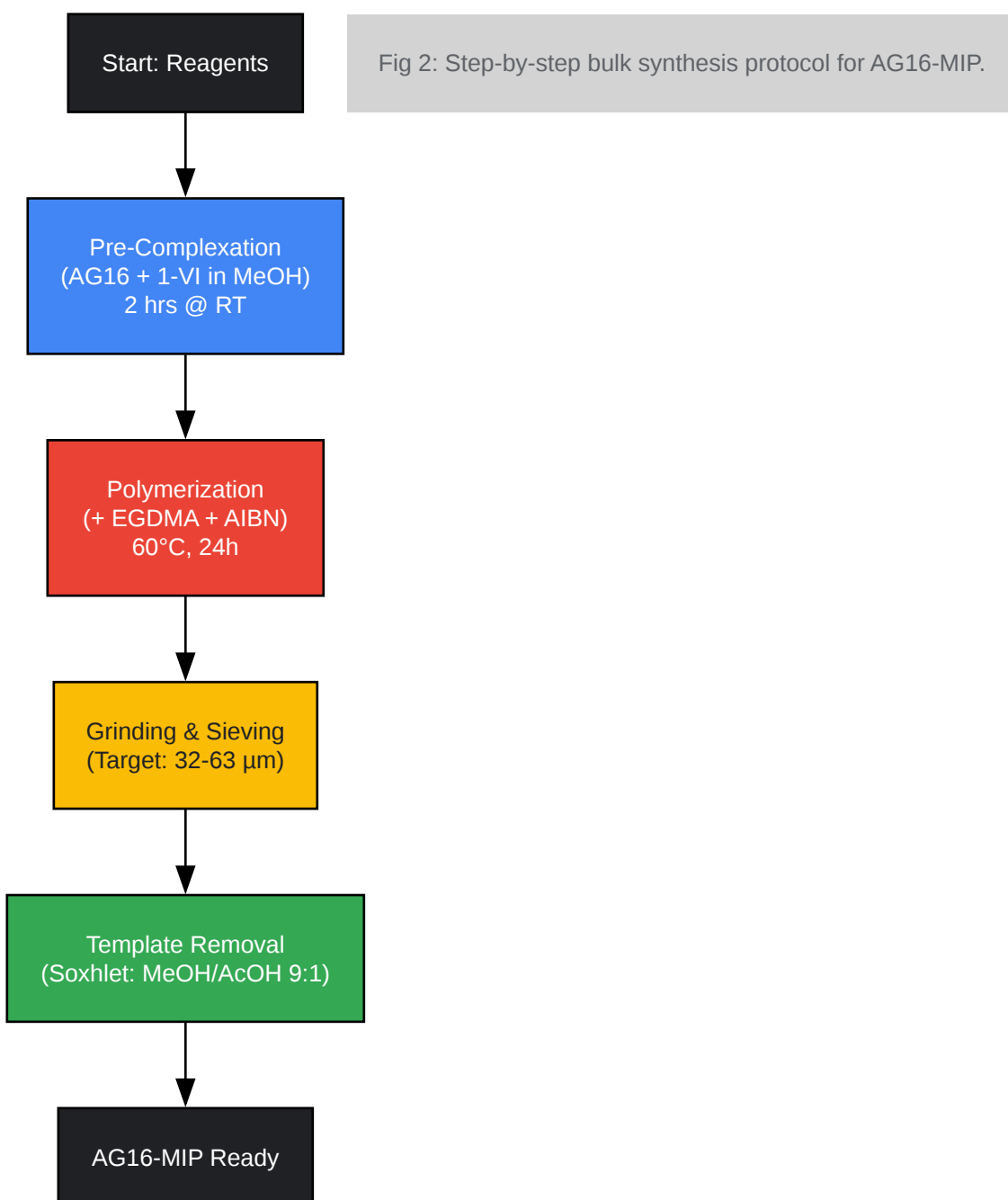
Step 3: Processing

- After 24 hours, a rigid solid polymer block will form.[\[1\]](#)
- Crush the polymer mechanically and grind it using a mortar and pestle or a ball mill.
- Sieve the particles to collect the fraction between 32–63 μm. (Uniform particle size is vital for consistent flow rates in SPE cartridges).[\[1\]](#)

Step 4: Template Removal (Elution)[1]

- Pack the polymer particles into a Soxhlet extractor thimble.[1]
- Perform extraction using Methanol:Acetic Acid (9:1 v/v) for 24–48 hours.
 - Mechanism:[1][5][4] The acetic acid protonates the sulfonate groups of AG16 and/or the imidazole groups, disrupting the electrostatic interaction and releasing the dye.
- Verify removal by checking the absorbance of the wash solvent at 635 nm (AG16) until no dye is detected.[1]
- Wash with pure methanol to remove residual acid.[1]
- Dry in an oven at 60°C overnight.

Visualization: Synthesis Workflow



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Characterization & Validation

To ensure the MIP is functional, the following validation steps are mandatory.

Binding Capacity (Batch Adsorption Test)

Compare the MIP against a Non-Imprinted Polymer (NIP).[1] The NIP is synthesized identically but without adding AG16 in Step 1.

- Weigh 20 mg of MIP and 20 mg of NIP into separate vials.
- Add 5.0 mL of AG16 solution (concentration range 10–100 mg/L).
- Shake for 120 minutes.
- Centrifuge and measure the supernatant concentration via UV-Vis spectrophotometry (635 nm).
- Calculation:

Where

is adsorption capacity (mg/g),

and

are initial and final concentrations,

is volume, and

is mass of polymer.[1][3]

Imprinting Factor (IF)

The Imprinting Factor quantifies the specificity of the MIP.

- Target: A successful AG16-MIP should have an IF > 2.0 (Literature suggests values up to ~6.9 are achievable [1]).

Selectivity

Test the MIP against structurally similar dyes (e.g., Acid Blue 1, Brilliant Green) to verify that the cavities are specific to AG16's shape and functional group orientation.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Binding Capacity	Incomplete template removal.	Extend Soxhlet extraction time; refresh solvent.
Low Selectivity (IF < 1.5)	Non-specific binding.[1]	Increase the cross-linker ratio (EGDMA) to create a more rigid cavity.
Soft/Rubbery Polymer	Oxygen inhibition or old AIBN. [1]	Purge longer (20 min); use fresh AIBN; ensure temperature is stable at 60°C.
Bleeding	Template leaching during assay.	Ensure the final wash step (pure methanol) is thorough.[1]

References

- Synthesis and Evaluation of a Molecularly Imprinted Polymer for Selective Adsorption and Quantification of **Acid Green 16** Textile Dye in W
 - Source: National Institutes of Health (NIH) / PubMed / J Braz Chem Soc.[1]
 - Context: Validates the use of 1-vinylimidazole and EGDMA for AG16 imprinting with high recovery r
- A spot test for direct quantification of **acid green 16** adsorbed on a molecularly imprinted polymer through diffuse reflectance measurements.
 - Source: Royal Society of Chemistry (RSC), Analytical Methods.[1]
 - Context: Describes the application of AG16-MIPs for direct sensing using diffuse reflectance.
- **Acid Green 16** Chemical Structure & Properties.
 - Source: PubChem.[1][6]

- Context: Verification of functional groups (sulfonates) and molecular weight for stoichiometric calculations.[1]
- [1]

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Sources

- [1. Acid Green 16 | C31H33N2NaO6S2 | CID 160685 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Synthesis and evaluation of a molecularly imprinted polymer for selective adsorption and quantification of Acid Green 16 textile dye in water samples - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. A spot test for direct quantification of acid green 16 adsorbed on a molecularly imprinted polymer through diffuse reflectance measurements - Analytical Methods \(RSC Publishing\) DOI:10.1039/D0AY02069A \[pubs.rsc.org\]](#)
- [5. pubs.acs.org \[pubs.acs.org\]](#)
- [6. Acid Green 16 | High-Purity Dye for Research \[benchchem.com\]](#)
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